N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a benzimidazole derivative characterized by a benzimidazole core linked to a phenyl group substituted with a 4-chlorobenzamide moiety.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXPEXYKNRPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
To reduce reaction times, microwave irradiation has been employed for the benzimidazole formation step. By irradiating a mixture of o-phenylenediamine and 4-nitrobenzaldehyde at 150 W for 15 minutes, the cyclocondensation completes in under 30 minutes, achieving yields comparable to conventional heating (75–80%).
Solid-Phase Synthesis
Recent advancements utilize polymer-supported reagents for the acylation step. For example, Wang resin-functionalized 4-chlorobenzoic acid is coupled to 2-(4-aminophenyl)-1H-benzimidazole using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. This method simplifies purification, with yields reaching 85%.
Characterization and Analytical Validation
Synthetic intermediates and the final product are rigorously characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
FTIR :
¹H NMR (DMSO-d₆, δ ppm):
¹³C NMR :
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity for the final compound.
Comparative Analysis of Synthetic Routes
| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Heating | 48 h | 66 | 95 | High reproducibility |
| Microwave-Assisted | 0.5 h | 75 | 97 | Rapid synthesis |
| Solid-Phase | 6 h | 85 | 98 | Simplified purification |
Challenges and Optimization Strategies
Byproduct Formation
During benzoylation, over-acylation may occur, leading to di-substituted amides. This is mitigated by using a controlled stoichiometry of 4-chlorobenzoyl chloride (1.2 equiv) and maintaining low temperatures (0–5°C) during reagent addition.
Solvent Selection
Polar aprotic solvents like DMSO enhance benzimidazole cyclization but may complicate downstream purification. Switching to ethanol/water mixtures during recrystallization improves crystal quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
Anticancer Activity
The compound has been extensively studied for its anticancer properties. Research indicates that N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces cell cycle arrest and apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines, with reported IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. This property makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance . Its structural characteristics contribute to its effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies, where it has shown significant inhibition of inflammatory markers. The benzimidazole moiety is recognized for its pharmacological significance in drug discovery, particularly for anti-inflammatory agents .
This compound exhibits a range of biological activities that enhance its potential as a therapeutic agent:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; shows cytotoxic effects at low concentrations |
| Antimicrobial | Effective against various bacterial strains; potential for new antibiotic development |
| Anti-inflammatory | Reduces inflammation markers; could be developed into anti-inflammatory drugs |
| Antioxidant | Exhibits antioxidant properties that may help prevent oxidative stress-related diseases |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In vitro studies demonstrated that this compound effectively inhibits cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index .
- A comparative study highlighted its antimicrobial potency against resistant strains, suggesting its potential role in addressing antibiotic resistance issues .
- Research into its anti-inflammatory effects showed statistically significant reductions in edema in animal models, further supporting its therapeutic potential .
Mechanism of Action
The mechanism of action of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with the synthesis of nucleic acids and proteins in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide)
- Structure : Both B1 and B8 feature benzimidazole cores but differ in substituents. B1 has a methoxyaniline group, while B8 includes a methoxy-linked acetamide.
- Activity: These compounds demonstrated significant attenuation of morphine-induced paradoxical pain in mice via PPARγ agonist activity, reducing thermal hyperalgesia and spinal TNF-α expression.
N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)-benzamide (Compounds 8–10)
- Structure : These derivatives contain dual benzimidazole moieties.
- Activity : Exhibited moderate antibacterial (against E. coli and S. aureus) and antioxidant activity. The lack of a chloro substituent may reduce electrophilic interactions compared to the target compound .
Thiazole-Substituted Benzimidazoles (e.g., Compound 5b)
- Structure: Incorporates a thiazole ring and dimethylaminomethyl group.
- Activity : Demonstrated antitubercular (MIC: 3.12 µg/mL against M. tuberculosis) and antimicrobial activity. The thiazole moiety likely enhances membrane permeability, a feature absent in the target compound .
Functional Group Impact on Pharmacological Profiles
Mechanistic and Therapeutic Insights
- PPARγ Agonism : B1/B8 and the target compound likely share PPARγ activation pathways, but the 4-chlorobenzamide group may offer stronger receptor affinity due to halogen interactions .
- Antimicrobial Activity: The target compound’s chloro group could enhance antibacterial effects compared to non-halogenated analogs, as seen in thiazole derivatives .
- Toxicity and Pharmacokinetics : While B1/B8 showed low acute toxicity in mice, the chloro substituent in the target compound may necessitate detailed hepatotoxicity studies, a gap in current research .
Biological Activity
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The synthesis, mechanism of action, and pharmacokinetics are also discussed, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the class of benzimidazole derivatives, which are known for their significant pharmacological properties. The synthesis typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at room temperature.
Target of Action
Benzimidazole derivatives interact with a variety of biological targets, including enzymes and protein receptors. They are known to inhibit key enzymes or disrupt essential biochemical processes within their target organisms.
Mode of Action
The mode of action includes:
- Inhibition of Enzyme Activity : Many benzimidazole derivatives inhibit critical enzymes involved in metabolic pathways.
- Modulation of Receptor Function : They can also affect receptor-mediated signaling pathways, leading to altered cellular responses.
Biochemical Pathways
The compound has been associated with various biochemical pathways:
- Inhibition of protein synthesis.
- Disruption of nucleic acid synthesis.
- Interference with cell division and metabolic processes.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that it can effectively inhibit the growth of various microbial strains, making it a potential candidate for developing new antimicrobial agents.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.5 µM |
| Escherichia coli | 3.0 µM |
| Candida albicans | 1.8 µM |
Antiviral Activity
Research indicates that this compound possesses antiviral properties, particularly against viruses such as Bovine Viral Diarrhea Virus (BVDV). The antiviral mechanism involves inhibiting viral replication through interference with viral proteins .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound's structure-activity relationship suggests that modifications on the phenyl ring enhance its antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 6.26 |
| HCT116 | 5.85 |
Anti-inflammatory Activity
A series of analogues derived from this compound have been tested for anti-inflammatory effects. One study reported significant anti-inflammatory activity at doses comparable to standard drugs like Diclofenac sodium . The results indicated a promising therapeutic profile for treating inflammatory conditions.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics. Studies indicate that the compound has a favorable profile, with moderate half-life and clearance rates conducive for therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antimicrobial activity against multiple strains, with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Research : In vitro studies on MCF7 cells showed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .
- Anti-inflammatory Assessment : In vivo studies indicated that the compound reduced inflammation markers in animal models, supporting its use in developing anti-inflammatory therapies .
Q & A
Q. What are the established synthetic routes for N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving intermediates such as 1-(1H-benzimidazol-2-yl)-2-bromoethanone and 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. Key steps include coupling reactions between benzimidazole derivatives and chlorobenzamide precursors. Intermediates and final products are characterized using nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry to confirm functional groups and molecular structure .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Thin-layer chromatography (TLC) is used to monitor reaction progress, while NMR (¹H and ¹³C) and FTIR validate structural integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. X-ray crystallography, refined using programs like SHELXL, resolves three-dimensional configurations, particularly for resolving ambiguities in aromatic ring conformations .
Q. What pharmacological activities are associated with this compound?
The compound exhibits antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Its benzimidazole core enables interactions with enzymes such as topoisomerases and kinases, while the 4-chlorobenzamide moiety enhances binding affinity to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How do structural modifications in benzimidazole derivatives influence their biological activity profiles?
Comparative studies with analogs (e.g., bromine or methyl substitutions) reveal that the 4-chloro group enhances cellular permeability and metabolic stability. Replacing the benzimidazole with a benzothiazole (as in N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide) alters selectivity toward kinase targets, highlighting the role of nitrogen positioning in heterocyclic systems .
Q. How can contradictory crystallographic data be resolved when determining the compound’s structure?
Discrepancies in electron density maps, often due to disordered solvent molecules or flexible substituents, are addressed using twin refinement in SHELXL. High-resolution datasets (≤1.0 Å) and restraints on bond lengths/angles improve model accuracy. Computational tools like DFT (density functional theory) optimize geometry for comparison with experimental data .
Q. What methodological considerations are critical for optimizing reaction conditions in the synthesis of this compound?
Solvent polarity (e.g., DMF vs. THF) and temperature control (80–120°C) are pivotal for minimizing side reactions. Catalytic systems like Pd/C or CuI enhance coupling efficiency in Suzuki-Miyaura reactions. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .
Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?
Cell viability assays (e.g., MTT on HeLa or MCF-7 lines) quantify IC₅₀ values, while flow cytometry assesses apoptosis via Annexin V staining. Mechanistic studies use Western blotting to measure caspase-3/7 activation and inhibition of pro-survival proteins like Bcl-2. 3D tumor spheroid models better replicate in vivo drug resistance .
Q. What strategies are effective in designing derivatives with enhanced pharmacokinetic properties?
Introducing hydrophilic groups (e.g., sulfonamides) improves aqueous solubility, while fluorinated analogs enhance blood-brain barrier penetration. Metabolic stability is assessed via liver microsome assays, with cytochrome P450 inhibition studies guiding structural tweaks. QSAR (quantitative structure-activity relationship) models prioritize derivatives with balanced LogP (2–4) and polar surface area (<140 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
